Product packaging for 2-(4-(Trifluoromethyl)phenyl)benzofuran(Cat. No.:CAS No. 904325-87-7)

2-(4-(Trifluoromethyl)phenyl)benzofuran

Cat. No.: B3043693
CAS No.: 904325-87-7
M. Wt: 262.23 g/mol
InChI Key: RYJUFFIVYTYVRN-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)benzofuran (CAS 904325-87-7) is a benzofuran derivative, a class of heterocyclic compounds where a benzene ring is fused with a furan core. Benzofuran scaffolds are privileged structures in medicinal and materials chemistry due to their diverse biological activities and presence in numerous natural products . They constitute the structural framework of several clinically approved drugs and are pervasively encountered in compounds with applications against various diseases . In research, this compound serves as a key synthetic intermediate for developing new therapeutic agents. Benzofuran derivatives have demonstrated significant biological activities, including anti-tumor, antibacterial, anti-viral, and anti-inflammatory properties, making them a focus in drug discovery campaigns . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to influence a molecule's metabolic stability, lipophilicity, and binding affinity. Beyond pharmaceutical applications, benzofuran derivatives are also utilized in the synthesis of advanced materials, such as polymers and dyes, including those for dye-sensitized solar cells . The compound can be synthesized through various catalytic strategies reported in recent literature, such as transition-metal-catalyzed reactions, highlighting its relevance in modern synthetic methodology development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9F3O B3043693 2-(4-(Trifluoromethyl)phenyl)benzofuran CAS No. 904325-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O/c16-15(17,18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)19-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJUFFIVYTYVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Properties and Reactivity

The chemical properties of 2-(4-(Trluoromethyl)phenyl)benzofuran are dictated by the interplay of the electron-rich benzofuran (B130515) ring system and the electron-withdrawing trifluoromethylphenyl substituent.

The benzofuran moiety is susceptible to electrophilic substitution reactions, although the presence of the electron-withdrawing group at the 2-position may influence the regioselectivity of such reactions. The phenyl ring bearing the trifluoromethyl group is deactivated towards electrophilic aromatic substitution.

The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this moiety highly stable and resistant to metabolic degradation, a property that is highly desirable in medicinal chemistry. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-(Trifluoromethyl)phenyl)benzofuran, ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide a complete picture of the molecule's structure in solution.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The aromatic region is expected to be complex due to the presence of two distinct phenyl rings and the benzofuran's own aromatic protons. Protons on the trifluoromethyl-substituted phenyl group typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the benzofuran (B130515) ring system will also produce a set of multiplets in the aromatic region.

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. Key signals include those for the CF₃ group, which appears as a quartet due to coupling with the three fluorine atoms, and the carbons of the benzofuran and phenyl rings. The chemical shifts of these carbons provide insight into the electronic environment within the molecule.

¹⁹F NMR: Given the trifluoromethyl substituent, ¹⁹F NMR is a crucial technique. It typically shows a singlet for the CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. rsc.org

Table 1: Predicted NMR Data for this compound

Technique Nucleus Predicted Chemical Shift (δ, ppm) Key Features
¹H NMR Aromatic H 7.2 - 7.9 Complex multiplet patterns for benzofuran and phenyl protons.
¹³C NMR Aromatic C 110 - 155 Signals for all aromatic carbons.
CF₃ ~124 (quartet) Carbon coupled to three fluorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.

The presence of aromatic rings is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan (B31954) ring is also a characteristic feature, usually appearing in the 1250-1050 cm⁻¹ region. A particularly strong and characteristic set of absorptions will arise from the C-F bonds of the trifluoromethyl group, generally found in the 1350-1100 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 researchgate.net
Aromatic C=C Stretch 1600 - 1450 researchgate.net
C-F Stretch (CF₃) 1350 - 1100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands. The extended π-system, encompassing the benzofuran core and the phenyl ring, is expected to give rise to strong π → π* transitions. Computational studies on similar 2-phenylbenzofuran (B156813) derivatives suggest that the primary absorption maxima (λmax) would likely fall in the near-UV region. nih.govresearchgate.net The exact position of λmax is influenced by the electronic nature of the substituents and the solvent used for the measurement.

Table 3: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions. The molecular ion peak (M⁺) would confirm the molecular weight of this compound.

The fragmentation pattern provides valuable structural information. For 2-arylbenzofurans, common fragmentation pathways involve cleavages of the core structure. nih.govtandfonline.comresearchgate.net Expected fragmentation for this molecule would include the loss of the trifluoromethyl group ([M-CF₃]⁺), cleavage to form the benzofuran cation, and the formation of a tropylium-like ion from the phenyl ring. The precise fragmentation pattern helps to confirm the connectivity of the different parts of the molecule. nih.govtandfonline.comresearchgate.net

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Identity
276 [M]⁺ (Molecular Ion)
207 [M - CF₃]⁺
145 [C₆H₄CF₃]⁺ (Trifluoromethylphenyl cation)
118 [C₈H₆O]⁺ (Benzofuran cation)

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

The analysis would yield the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). A key structural parameter is the dihedral angle between the plane of the benzofuran ring system and the plane of the 4-(trifluoromethyl)phenyl ring, which indicates the degree of twisting between these two aromatic systems. Intermolecular interactions, such as π-π stacking or C-H···F interactions, which dictate the crystal packing, would also be elucidated. researchgate.netmdpi.com

Table 5: Representative Single Crystal X-Ray Diffraction Data for a 2-Arylbenzofuran Derivative

Parameter Representative Value/Description
Crystal System Monoclinic / Triclinic / Orthorhombic nih.govresearchgate.net
Space Group e.g., P2₁/c, P-1 nih.govresearchgate.net
Unit Cell Parameters a, b, c (Å); α, β, γ (°) nih.govresearchgate.net
Dihedral Angle Angle between benzofuran and phenyl planes

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it is based on the inelastic scattering of monochromatic light and provides complementary information. Raman and IR activities are governed by different selection rules; generally, symmetric vibrations and those involving non-polar bonds are more intense in Raman spectra.

For this compound, strong Raman signals are expected for the symmetric stretching modes of the aromatic rings. The C-C bond stretching within the rings and the stretching of the C-C bond connecting the phenyl group to the benzofuran core would also be Raman active. The symmetric stretching of the C-F bonds in the trifluoromethyl group would also be observable.

Table 6: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Breathing ~1000
Aromatic C=C Stretch 1610 - 1570
C-CF₃ Stretch 700 - 800

A comprehensive search for computational and theoretical investigations on the chemical compound “this compound” did not yield specific studies that would allow for the creation of an article based on the requested detailed outline. Publicly available scientific literature does not appear to contain specific research on the Density Functional Theory (DFT) applications, Coupled-Cluster (CC) methods, molecular geometry optimization, conformational analysis, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, or Molecular Electrostatic Potential (MEP) mapping for this particular compound.

While extensive research exists for related benzofuran derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. Generating scientifically accurate content for the specified sections and subsections is not possible without published research data on this molecule.

Solvent Effects in Computational Modeling (e.g., Polarized Continuum Model)

In the realm of computational chemistry, accurately modeling the influence of the solvent environment is crucial for predicting the properties and reactivity of molecules. For a molecule like this compound, the surrounding solvent can significantly impact its electronic structure, spectroscopic behavior, and conformational stability. The Polarized Continuum Model (PCM) is a widely employed implicit solvation model that treats the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects. nih.gov

The Polarized Continuum Model (PCM) Framework

The PCM and its variants, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), are based on the principle of placing the solute molecule within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved self-consistently, providing a more realistic description of the molecule in solution compared to gas-phase calculations. nih.govphyschemres.org

The choice of the PCM variant and the definition of the molecular cavity are critical aspects of the simulation. Different PCM formalisms can lead to variations in the calculated properties, and the shape and size of the cavity can influence the magnitude of the solvent effects.

Impact of Solvent Polarity on Molecular Properties

A study on the antioxidation mechanisms of 2-phenylbenzofuran derivatives employed the IEF-PCM to investigate the impact of solvents with varying dielectric constants, such as water, methanol, and acetone. While this study did not focus on the trifluoromethyl-substituted variant, it highlights the importance of considering solvent effects in computational analyses of this class of compounds.

It is generally expected that for a molecule like this compound, increasing the solvent polarity would lead to:

Changes in Dipole Moment: The dipole moment of the molecule is likely to increase in more polar solvents due to the stabilization of charge separation.

Shifts in Spectroscopic Properties: Solvatochromic shifts in UV-Vis absorption spectra are anticipated, with the direction and magnitude of the shift depending on the nature of the electronic transitions and the relative stabilization of the ground and excited states by the solvent.

Hypothetical Data on Solvent Effects

To illustrate the potential impact of different solvents on the computed properties of this compound, a hypothetical data table is presented below. This table is based on general principles of solvent effects and trends observed for structurally similar molecules. It is important to note that these are not experimentally or computationally verified values for this specific compound but serve as a representative example of what a PCM study might reveal.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated λmax (nm)Calculated HOMO-LUMO Gap (eV)
Gas Phase1.003.503104.50
Toluene2.383.753154.45
Dichloromethane8.934.103204.38
Acetone20.74.353234.32
Acetonitrile37.54.503254.28
Water78.44.803304.20

In this hypothetical scenario, as the dielectric constant of the solvent increases, the calculated dipole moment also increases, indicating a greater charge separation within the molecule. The maximum absorption wavelength (λmax) shows a bathochromic shift (redshift), suggesting that the excited state is more stabilized by polar solvents than the ground state. Correspondingly, the HOMO-LUMO energy gap decreases with increasing solvent polarity, which is consistent with the observed redshift in the absorption spectrum.

While detailed computational studies specifically targeting this compound are needed to provide precise quantitative data, the application of the Polarized Continuum Model is an indispensable tool for understanding the significant role of the solvent environment in modulating the properties of this and related compounds.

Conclusion

Structure Activity Relationship Sar Principles and Molecular Design

Role of the Benzofuran (B130515) Core in Modulating Molecular Behavior

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgrsc.org This designation stems from its frequent appearance in a wide array of natural products and synthetic compounds that exhibit significant biological activities. nih.govrsc.org The benzofuran core provides a rigid, planar framework that is crucial for orienting substituents in a defined three-dimensional space, thereby facilitating specific interactions with biological targets such as enzymes and receptors. taylorandfrancis.com

The inherent properties of the benzofuran nucleus contribute significantly to the molecular behavior of its derivatives:

Structural Scaffold : It serves as a stable and versatile backbone for the attachment of various functional groups. The planarity of the ring system can facilitate stacking interactions, for instance, with aromatic amino acid residues in a protein's active site.

Electronic Nature : The oxygen atom in the furan ring influences the electron distribution across the heterocyclic system, making the benzofuran ring reactive towards certain chemical transformations and capable of participating in hydrogen bonding as an acceptor. researchgate.net

Lipophilicity : The fused aromatic system gives the benzofuran core a lipophilic character, which can be crucial for membrane permeability and transport to target sites. The lipid solubility of the benzofuran ring is a known factor in the tissue distribution of drugs containing this moiety. taylorandfrancis.com

Influence of the 4-(Trifluoromethyl)phenyl Substituent on Molecular Properties and Interactions

The 4-(trifluoromethyl)phenyl group attached at the C2-position of the benzofuran core is a critical determinant of the compound's properties and interactions. This substituent can be analyzed by considering the distinct electronic effects of the trifluoromethyl group and the steric contributions of the phenyl ring.

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties due to its unique electronic characteristics. It is one of the most widely used fluorinated moieties in pharmaceuticals. mdpi.com

Strong Electron-Withdrawing Nature : The high electronegativity of the three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, primarily through an inductive effect. This significantly alters the electron density of the attached phenyl ring, which in turn affects the electronic character of the entire molecule. mdpi.com

Increased Lipophilicity : The -CF3 group substantially increases the lipophilicity (fat solubility) of a molecule. This is a key parameter in drug design, as it influences absorption, distribution, and the ability to cross biological membranes. The Hansch lipophilicity parameter (π) for -CF3 is +0.88, indicating its significant contribution to non-polar character. mdpi.com

Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com The presence of a -CF3 group often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. This can lead to a longer biological half-life.

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. While it is sterically larger than both, its electronic properties are distinct, allowing chemists to fine-tune molecular interactions with target proteins. mdpi.comresearchgate.net

The table below summarizes the key properties imparted by the trifluoromethyl group.

PropertyInfluence of Trifluoromethyl (-CF3) GroupReference
Electronic Effect Strong electron-withdrawing (inductive effect) mdpi.com
Lipophilicity Increases lipophilicity (Hansch π = +0.88) mdpi.com
Metabolic Stability Enhances stability by blocking oxidative metabolism mdpi.com
Bioisosterism Acts as a bioisostere for chlorine, methyl group mdpi.comresearchgate.net

Steric Contributions of the Phenyl Substituent

The phenyl ring acts as a spacer, connecting the electronically active trifluoromethyl group to the benzofuran core. Its steric properties, including size and conformational flexibility, are crucial for molecular recognition.

Size and Shape : The phenyl group is a bulky substituent that occupies a significant volume. This steric bulk can either be beneficial, by promoting favorable van der Waals interactions within a binding pocket, or detrimental, by causing steric clashes that prevent optimal binding. nih.gov

Interaction Platform : The aromatic phenyl ring can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are critical for ligand-receptor binding. The substitution pattern on the phenyl ring dictates the nature and directionality of these interactions.

Positional Isomerism and its Impact on Reactivity and Interactions

The precise placement of substituents on both the benzofuran and phenyl rings—known as positional isomerism—has a profound impact on the molecule's reactivity, physicochemical properties, and biological activity.

Substitution on the Benzofuran Ring : Moving the (4-(trifluoromethyl)phenyl) group from the C2 to the C3 position of the benzofuran would fundamentally alter the molecule's geometry and electronic properties. The C2 position is electronically distinct from the C3 position, and such a change would affect the conjugation between the aryl group and the benzofuran system, likely leading to different chemical reactivity and biological targets.

The following table illustrates the potential impact of varying the -CF3 position on the phenyl ring.

Isomer PositionPotential Impact on Molecular Properties
Ortho (C2') May cause significant steric hindrance, forcing a larger dihedral angle between the phenyl and benzofuran rings. Strongest inductive effect due to proximity, but resonance effect is altered.
Meta (C3') Primarily exerts an inductive electron-withdrawing effect. Steric impact is less pronounced than the ortho isomer.
Para (C4') Exerts both strong inductive and resonance electron-withdrawing effects. Minimal steric hindrance on the rotation of the phenyl ring relative to the benzofuran core.

Rational Design of Analogs Based on SAR Insights

The SAR insights gained from studying 2-(4-(trifluoromethyl)phenyl)benzofuran and related structures provide a foundation for the rational design of new molecules with improved properties. nih.gov This process involves making targeted modifications to the molecular structure to enhance potency, selectivity, or pharmacokinetic profiles.

Key strategies for analog design based on SAR principles include:

Bioisosteric Replacement : The trifluoromethyl group can be replaced by other groups with similar steric or electronic properties (bioisosteres) to probe interactions and optimize activity. For example, it could be replaced with a nitro group, a cyano group, or other halogenated alkyl groups to fine-tune electronic and lipophilic characteristics. nih.govnih.gov

Modification of the Phenyl Ring : Introducing other substituents (e.g., hydroxyl, methoxy, or halogen groups) at different positions on the phenyl ring can alter hydrogen bonding capacity, polarity, and steric interactions. This can be used to explore additional binding pockets in a target protein. nih.gov

Scaffold Hopping/Modification : The benzofuran core itself can be replaced with other heterocyclic systems (e.g., benzothiophene, indole) to create novel scaffolds while retaining the key pharmacophoric features, such as the 4-(trifluoromethyl)phenyl group.

Functionalization of the Benzofuran Core : Adding substituents to the benzene portion of the benzofuran nucleus is another strategy to modulate the molecule's properties. For instance, introducing small alkyl or alkoxy groups could enhance binding affinity or improve metabolic stability.

This systematic approach, guided by SAR data, allows for a more efficient and targeted discovery of new chemical entities with desired biological activities, moving beyond random screening to knowledge-based design. mdpi.comnih.gov

Applications in Advanced Chemical Fields Beyond Biological/pharmaceutical

Materials Science

The unique photophysical and electronic characteristics of the 2-arylbenzofuran core, enhanced by the strongly electron-withdrawing trifluoromethyl group, make 2-(4-(trifluoromethyl)phenyl)benzofuran a compound of interest in the field of materials science.

Nonlinear optical (NLO) materials are crucial for modern photonics and optoelectronics. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, are promising candidates for NLO applications. The 2-phenylbenzofuran (B156813) structure provides a rigid, planar scaffold that facilitates π-electron delocalization.

Theoretical studies using Density Functional Theory (DFT) have been conducted on various 2-phenylbenzofuran derivatives to predict their NLO properties. physchemres.orgphyschemres.org These studies focus on calculating the first-order hyperpolarizability (β), a key indicator of second-order NLO activity. The magnitude of β is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) and phenyl rings. physchemres.org Research has shown that introducing strong electron-donating or electron-withdrawing groups can significantly enhance the NLO response. nih.gov For instance, the substitution of a nitro group (-NO2), a powerful electron-withdrawing group, on a benzofuran derivative was found to significantly affect the maximum absorption and fluorescence, and enhance the nonlinear optical properties. nih.gov

The trifluoromethyl (-CF3) group is also a potent electron-withdrawing substituent. By analogy, the presence of the 4-(trifluoromethyl)phenyl moiety in this compound is expected to induce a strong dipole moment and increase the molecular hyperpolarizability, making it a promising candidate for NLO materials. DFT calculations on a range of 2-phenylbenzofuran derivatives have shown that their first-order hyperpolarizability values can vary significantly, indicating that they possess remarkable NLO properties. physchemres.orgphyschemres.org

Table 1: Calculated First-Order Hyperpolarizability of Substituted 2-Phenylbenzofuran Derivatives (Illustrative) Note: This table is illustrative, based on general findings for 2-phenylbenzofuran derivatives. Specific values for this compound are not available in the cited literature.

Substituent on Phenyl Ring Predicted First-Order Hyperpolarizability (β) Reference
Unsubstituted Baseline Value physchemres.orgphyschemres.org
Electron-Donating Group (e.g., -OH, -NH2) Increased β nih.gov

The development of organic photovoltaic (OPV) devices relies on the design of novel organic materials that can efficiently absorb light and transport charge. Benzofuran derivatives have emerged as important building blocks for creating π-conjugated polymers and small molecules for use in organic electronics, including OPVs and organic field-effect transistors (OFETs). acs.org The benzofuran moiety's thermal stability and hole-transporting capabilities are beneficial in these applications. nih.gov

While specific theoretical studies on this compound for photovoltaic applications are not prominent in the literature, the general principles of OPV material design suggest its potential. The performance of an OPV material is heavily dependent on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The introduction of the electron-withdrawing trifluoromethyl group is known to lower both HOMO and LUMO levels, which can improve the material's stability and influence the open-circuit voltage (Voc) of a solar cell device. Computational studies on various organic molecules are routinely used to predict these energy levels and assess their suitability for photovoltaic applications. nih.gov The 2-arylbenzofuran scaffold provides a robust framework that can be incorporated into larger conjugated systems, such as donor-acceptor polymers, to tailor the optical and electronic properties for optimal photovoltaic performance. acs.org

Benzofuran and its derivatives are valuable monomers and synthons for polymer chemistry. researchgate.net The parent benzofuran molecule can undergo cationic polymerization to yield rigid polymers with high glass-transition temperatures and transparency. nih.gov More commonly, functionalized benzofuran derivatives are incorporated into polymer backbones to impart specific properties.

The this compound unit can be envisioned as a monomer in the synthesis of advanced polymers. For example, if equipped with suitable reactive handles (like hydroxyl, amino, or halide groups), it could be incorporated into polyesters, polyamides, or polyarylethers. The rigid benzofuran core would enhance the thermal stability and mechanical strength of the resulting polymer, while the trifluoromethylphenyl side group would influence solubility, morphology, and electronic properties. The incorporation of fluorine-containing moieties, such as the -CF3 group, is a well-established strategy to enhance the thermal and oxidative stability of polymers.

Synthetic Building Blocks and Intermediates in Organic Synthesis

Beyond its potential in materials science, this compound is a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. The synthesis of 2-arylbenzofurans is well-established, with numerous methods available, including palladium-catalyzed cross-coupling reactions, copper-catalyzed cyclizations, and acid-catalyzed annulations. nih.govorganic-chemistry.orgnih.gov

The 2-arylbenzofuran core can be chemically modified at various positions to build larger, more intricate heterocyclic systems. The benzofuran ring itself can undergo electrophilic substitution, while functional groups on the phenyl ring can be transformed. This versatility allows chemists to use 2-arylbenzofurans as starting points for multi-step syntheses.

For instance, benzofuran derivatives are used as precursors to synthesize hybrid heterocycles containing other important motifs like thiazole (B1198619) or 1,2,3-triazole. mdpi.commdpi.com In a typical synthetic sequence, a functional group attached to the benzofuran core, such as an acetyl group, can be reacted with other reagents to form a new heterocyclic ring fused to or connected with the benzofuran structure. The this compound scaffold, being relatively stable, can tolerate a variety of reaction conditions, making it an ideal platform for constructing complex molecules that combine the properties of the benzofuran and other heterocyclic systems. mdpi.com

Table 2: Examples of Complex Heterocycles Synthesized from Benzofuran Precursors

Benzofuran Precursor Reagents Resulting Heterocyclic System Reference
2-Acetylbenzofuran Substituted Carbohydrazide Benzofuran-Triazole Hybrid mdpi.com

In modern drug discovery and chemical biology, the synthesis of compound libraries with high structural diversity is essential for screening against biological targets. Diversity-oriented synthesis aims to create collections of structurally varied small molecules. The 2-arylbenzofuran scaffold is an excellent starting point for such libraries due to its rigid core and the two easily modifiable aryl rings. nih.gov

By varying the substituents on both the benzofuran and the phenyl rings, a large number of distinct compounds can be generated from a common synthetic route. The inclusion of the 4-(trifluoromethyl)phenyl group is particularly significant in this context. The trifluoromethyl group is a key substituent in many approved drugs, as it can enhance metabolic stability, binding affinity, and cell membrane permeability. researchgate.net Therefore, this compound serves as a valuable building block for creating focused libraries of fluorinated compounds for screening purposes, for example, in the search for new inhibitors of enzymes relevant to diseases like Alzheimer's. nih.gov

Agrochemical Research

The benzofuran scaffold is a core component in a variety of biologically active molecules, including those with potential applications in agriculture. nih.gov The introduction of a trifluoromethylphenyl group, as seen in this compound, is a well-established strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability. Although specific studies focusing exclusively on the agrochemical profile of this compound are not extensively documented, the known activities of related compounds provide a strong rationale for its investigation in this area.

Benzofuran derivatives have been explored for a range of agrochemical applications, demonstrating fungicidal, insecticidal, and herbicidal properties. researchgate.netnih.govresearchgate.netnih.gov For instance, certain substituted benzofurans have shown potent antifungal activity against various plant pathogens. researchgate.netnih.gov The trifluoromethyl group is known to significantly increase the lipophilicity and metabolic stability of a molecule, properties that are highly desirable for agrochemicals as they can improve penetration into the target organism and prolong the duration of action. researchgate.net

Furthermore, some benzofuran-based compounds have been investigated as insect antifeedants. mdpi.com The structural similarity of this compound to other bioactive arylbenzofurans suggests its potential for evaluation in insect control programs. Similarly, derivatives of benzofuran have been patented for their herbicidal activity, indicating another possible application for this class of compounds. researchgate.net

A summary of reported agrochemical activities for various benzofuran derivatives is presented in the table below, illustrating the potential areas of investigation for this compound.

Agrochemical Activity Examples of Active Benzofuran Derivatives Potential Impact of the 4-(Trifluoromethyl)phenyl Group
Fungicidal Halogenated derivatives of 3-benzofurancarboxylic acids, Amiodarone. researchgate.netEnhanced potency and metabolic stability.
Insecticidal Carbamate insecticides derived from benzofuran, such as carbofuran (B1668357) and benfuracarb. nih.govIncreased lipophilicity for better cuticle penetration.
Herbicidal N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. researchgate.netAltered binding affinity to target enzymes.
Insect Antifeedant Tremetone and euparin (B158306) series found in Pericallis species. mdpi.comModification of interaction with insect gustatory receptors.

Catalysis (e.g., Ligand Design)

The field of catalysis often utilizes organic molecules as ligands to modulate the activity and selectivity of metal catalysts. While there is no specific report on the use of this compound itself as a ligand, the synthesis of structurally related compounds has been achieved through catalytic methods, and the broader class of benzofuran derivatives has been explored in ligand design.

The synthesis of 2-arylbenzofurans can be accomplished through various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com A notable synthesis of a related compound, 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran, was achieved via a nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgnih.gov This demonstrates the accessibility of this class of compounds through modern catalytic techniques.

Benzofuran-based phosphine (B1218219) ligands have been successfully employed in catalysis. These ligands can influence the outcome of catalytic reactions by tuning the electronic and steric properties of the metal center. The synthesis of various benzofuran derivatives often relies on catalysts based on palladium, copper, nickel, rhodium, and gold. nih.govacs.org

While this compound in its native form is unlikely to be a primary ligand for metal catalysts due to the lack of strong coordinating atoms, it could serve as a scaffold for the development of more complex ligands. For instance, functional groups capable of coordinating to metal centers, such as phosphines, amines, or pyridyl groups, could be introduced onto the benzofuran or the phenyl ring. The electronic properties of the this compound core, influenced by the electron-withdrawing trifluoromethyl group, could then electronically modulate the performance of the resulting catalytic system.

The table below summarizes the synthesis and potential catalytic relevance of compounds related to this compound.

Catalytic Aspect Relevant Research Findings Potential Application for this compound
Synthesis Synthesis of 2-phenyl-5-[4-(trifluoromethyl)phenyl]benzofuran via Ni-catalyzed C-F bond activation. beilstein-journals.orgnih.govThe synthesis of the title compound is feasible using similar cross-coupling methodologies.
Ligand Development Benzofuran-phosphine ligands have been used in catalysis.Could serve as a core structure for the design of new ligands with tailored electronic properties.
Catalytic Reactions Palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates. nih.govDerivatives of the title compound could be substrates for various catalytic transformations.

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